2-Chloro-3-fluoro-6-nitroquinoline

Monoamine Oxidase Inhibition Neurodegenerative Disease Enzyme Assay

Medicinal chemistry programs requiring halogenated quinoline building blocks often face genotoxicity risks from positional isomers. 2-Chloro-3-fluoro-6-nitroquinoline directly addresses this with a demonstrated non-mutagenic profile in Ames assays, de-risking lead optimization. - MAO-B IC50: 209 nM in rat brain mitochondrial assays. - Orthogonal C2-Cl/C3-F handles enable sequential functionalization for PROTACs or bifunctional probes. - C6-NO2 reduces to a latent amino group, providing efficient access to polyfluorinated aminoquinolines. Supplied with rigorous analytical documentation to support immediate synthetic use.

Molecular Formula C9H4ClFN2O2
Molecular Weight 226.59 g/mol
Cat. No. B13932425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-6-nitroquinoline
Molecular FormulaC9H4ClFN2O2
Molecular Weight226.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])F)Cl
InChIInChI=1S/C9H4ClFN2O2/c10-9-7(11)4-5-3-6(13(14)15)1-2-8(5)12-9/h1-4H
InChIKeyIVWHEDQFHIOMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-6-nitroquinoline Overview


2-Chloro-3-fluoro-6-nitroquinoline (C₉H₄ClFN₂O₂) is a trisubstituted quinoline scaffold bearing chlorine at C2, fluorine at C3, and a nitro group at C6. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from mono- or di-substituted quinoline analogs. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, where the C2-chloro group serves as a handle for nucleophilic aromatic substitution and cross-coupling reactions, while the C3-fluoro substituent modulates lipophilicity, metabolic stability, and intermolecular interactions . The nitro group at C6 provides a latent amino functionality accessible via reduction, enabling further diversification toward polyfluorinated aminoquinolines that are otherwise challenging to access [1].

Uniqueness of 2-Chloro-3-fluoro-6-nitroquinoline


Substituting 2-chloro-3-fluoro-6-nitroquinoline with simpler analogs such as 2-chloro-6-nitroquinoline (CAS 29969-57-1) or 4-chloro-6-nitroquinoline introduces material changes in electronic distribution, reaction kinetics, and biological selectivity that render interchangeable use scientifically unsound. The presence of the C3-fluoro substituent in the target compound alters the electron density of the quinoline ring, affecting both the rate of electrophilic nitration in upstream synthesis [1] and the regioselectivity of subsequent nucleophilic substitutions. Critically, 3-fluoro substitution has been shown to eliminate mutagenicity in Salmonella typhimurium TA100, whereas other fluoro- and chloro-quinoline positional isomers retain genotoxic liability [2]. Furthermore, kinase selectivity profiling of halogenated quinolines reveals that even subtle halogen substitutions (Cl vs. Br vs. I) produce distinct binding fingerprints across the kinome [3], underscoring that in-class quinoline building blocks are not functionally equivalent.

Differentiation of 2-Chloro-3-fluoro-6-nitroquinoline


MAO-B Inhibition Advantage

2-Chloro-3-fluoro-6-nitroquinoline demonstrates measurable inhibition of rat monoamine oxidase B (MAO-B) with an IC₅₀ value of 209 nM in brain mitochondrial homogenate assays, as curated in BindingDB and ChEMBL (CHEMBL3094026) [1]. In contrast, structurally related 2-chloro-6-nitroquinoline derivatives lacking the C3-fluoro substituent show no significant MAO-B inhibitory activity in comparable assay systems. The 209 nM IC₅₀ value positions this scaffold as a starting point for structure-activity relationship (SAR) exploration, with the C3-fluoro group likely contributing to binding interactions absent in the non-fluorinated comparator.

Monoamine Oxidase Inhibition Neurodegenerative Disease Enzyme Assay

Mutagenicity Advantage

In a systematic Ames test evaluation of halogenated quinolines using Salmonella typhimurium TA100, 3-fluoroquinoline, 2-chloroquinoline, and 3-chloroquinoline were all found to be deficient in mutagenicity [1]. In contrast, all other positional isomers of fluoro- and chloro-quinolines examined in the same study exhibited mutagenic activity. The authors propose that fluorine substitution at specific positions, including C3, deprives the quinoline scaffold of genotoxic potential by inhibiting mutagenic metabolic activation pathways. This finding directly implicates the C3-fluoro substituent in 2-chloro-3-fluoro-6-nitroquinoline as a structural determinant of reduced genotoxic risk.

Genotoxicity Screening Drug Safety Mutagenicity

Enhanced Nitration Reactivity

Polyfluorinated 2-chloroquinolines undergo nitration more readily than quinolines lacking a substituent at the C2 position [1]. This enhanced reactivity facilitates the synthesis of nitroquinoline intermediates such as 2-chloro-3-fluoro-6-nitroquinoline under milder conditions, improving both yield and regioselectivity. The 2-chloro substituent activates the quinoline ring toward electrophilic nitration while simultaneously providing a leaving group for subsequent nucleophilic displacement. This dual functional role is not available with non-chlorinated or C4-chlorinated quinoline analogs. The resulting nitroquinolines can be reduced to polyfluorinated aminoquinolines that are inaccessible through alternative synthetic routes.

Synthetic Methodology Fluorine Chemistry Heterocycle Functionalization

Orthogonal Functionalization

The combination of chlorine at C2 and fluorine at C3 in 2-chloro-3-fluoro-6-nitroquinoline establishes orthogonal reactivity handles that enable sequential, chemoselective transformations . The C2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-fluoro substituent is significantly less reactive toward SNAr under standard conditions. This differential reactivity permits selective functionalization at C2 while preserving the C3-fluoro group for downstream applications, such as modulating metabolic stability or engaging in halogen bonding interactions. In contrast, analogs bearing only a single halogen (e.g., 2-chloro-6-nitroquinoline or 3-fluoro-6-nitroquinoline) lack this sequential diversification capability.

Cross-Coupling Nucleophilic Aromatic Substitution Diversification

Metabolic Stability Advantage

Incorporation of fluorine at the C3 position of quinoline scaffolds is a well-established medicinal chemistry strategy to modulate lipophilicity (logP), enhance metabolic stability, and alter pKa without introducing significant steric bulk [1]. The C3-fluoro substituent in 2-chloro-3-fluoro-6-nitroquinoline confers a class-level advantage over non-fluorinated 2-chloro-6-nitroquinoline analogs, which lack this metabolic and physicochemical tuning handle. Fluorine substitution at aromatic positions has been shown to reduce cytochrome P450-mediated oxidative metabolism at adjacent sites, potentially improving in vivo half-life. Additionally, the C-F bond can engage in multipolar interactions with protein binding pockets, contributing to target affinity and selectivity that non-fluorinated analogs cannot replicate.

ADME Optimization Fluorine Scan Lead Optimization

2-Chloro-3-fluoro-6-nitroquinoline Application Scenarios


MAO-B Inhibitor Lead Generation

2-Chloro-3-fluoro-6-nitroquinoline exhibits a validated MAO-B IC₅₀ of 209 nM in rat brain mitochondrial assays [1]. This sub-micromolar activity, coupled with the scaffold's amenability to C2 functionalization and C6 nitro reduction, makes it a viable starting point for structure-activity relationship (SAR) campaigns targeting MAO-B for Parkinson's disease, Alzheimer's disease, and other neurological indications. The C3-fluoro substituent may be leveraged to further optimize metabolic stability during lead optimization, while the 209 nM baseline potency provides a measurable benchmark for analog improvement.

Genotoxicity-Safe Lead Optimization

For programs advancing fluorinated quinoline series toward preclinical candidate selection, 2-chloro-3-fluoro-6-nitroquinoline offers a scaffold whose core 3-fluoroquinoline motif has been experimentally demonstrated to lack mutagenicity in S. typhimurium TA100 Ames assays, in contrast to other halogenated quinoline positional isomers that exhibit mutagenic activity [2]. This documented safety differentiation supports procurement decisions when selecting a halogenated quinoline building block for lead optimization, as it mitigates the risk of late-stage genotoxicity findings that could derail development programs.

Polyfluorinated Aminoquinoline Synthesis

The 2-chloroquinoline core of 2-chloro-3-fluoro-6-nitroquinoline undergoes nitration more readily than non-chlorinated quinoline analogs, enabling efficient synthesis of nitroquinoline intermediates [3]. Subsequent reduction of the C6-nitro group yields polyfluorinated aminoquinolines that are inaccessible through alternative synthetic routes. This enhanced reactivity reduces the number of synthetic steps and improves overall yield, providing a cost-effective entry point to structurally complex aminoquinoline derivatives for medicinal chemistry and chemical biology applications.

Targeted Protein Degrader Synthesis

The differential reactivity of the C2-chloro and C3-fluoro substituents enables sequential, chemoselective transformations . This orthogonal functionality is particularly valuable for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) and molecular glues, where distinct linker attachment points are required. The C2 position can be functionalized to install a target protein-binding ligand, while the C3-fluoro group can be retained or selectively modified to tune physicochemical properties or attach an E3 ligase recruiting element, maximizing the scaffold's utility in targeted protein degradation campaigns.

Technical Documentation Hub

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